N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide typically involves the reaction of 2-methoxyaniline with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. Common reagents used in this synthesis include strong acids like hydrochloric acid or sulfuric acid, and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzimidazole ring could lead to a partially or fully saturated ring system.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)-1H-benzimidazole-2-carboxamide
- N-(2-Methoxyphenyl)-1H-benzimidazole-5-carboxamide
- N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-2-carboxamide
Uniqueness
N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the tetrahydrobenzo ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Properties
CAS No. |
131019-88-0 |
---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-5-3-2-4-12(14)18-15(19)10-6-7-11-13(8-10)17-9-16-11/h2-5,9-10H,6-8H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
FJMIEQOPFDNZDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCC3=C(C2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.